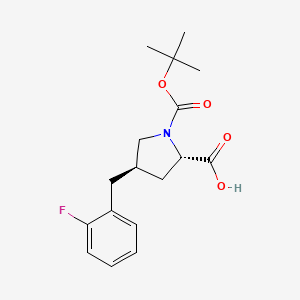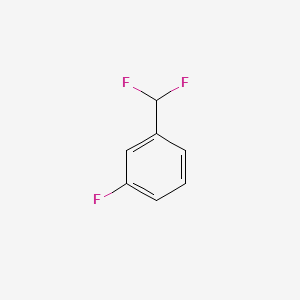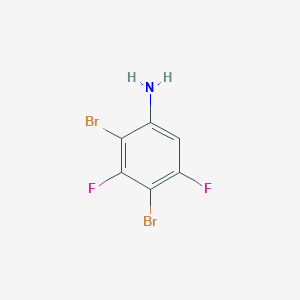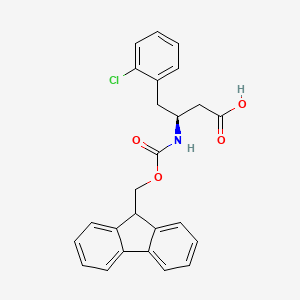
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that is likely to be of interest due to its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic acetylcholine receptors. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related compounds, such as (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves multi-step processes that include debenzylation and ring hydrogenation . Although the exact synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is not described, it is reasonable to assume that similar methods could be applied, with adjustments for the introduction of the 2-fluorobenzyl group.
Molecular Structure Analysis
The molecular structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, shows that the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups indicate a specific three-dimensional arrangement that is crucial for the compound's reactivity and interaction with biological targets. The absolute configuration of this compound was determined by its relation to a known starting material, which suggests that a similar approach could be used to confirm the stereochemistry of the subject compound.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are typically centered around the reactivity of the carboxylic acid and the substituents on the pyrrolidine ring. In the case of the subject compound, the presence of the tert-butoxycarbonyl group suggests that it could be used as a protecting group for the amine, which can be removed under acidic conditions. The 2-fluorobenzyl group may also participate in various reactions, such as palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the subject compound are not directly provided, we can infer from related compounds that it would exhibit properties typical of pyrrolidine derivatives. This includes the potential for hydrogen bonding, as seen in the crystal structure of the related compound, where intermolecular O—H⋯O hydrogen bonds link the molecules into chains . The presence of fluorine could also affect the compound's lipophilicity and its ability to engage in halogen bonding, which could be relevant for its biological activity.
Applications De Recherche Scientifique
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle widely utilized in medicinal chemistry. Its incorporation into drug-like molecules is driven by several advantages, including the ability to explore pharmacophore space due to sp^3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage. A review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in synthesizing biologically active molecules with target selectivity. This work outlines various synthetic strategies and highlights how different stereoisomers can influence the biological profile of drug candidates, directly relevant to the research applications of structures similar to "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid" (Li Petri et al., 2021).
Fluorinated Compounds in Environmental Science
The study of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) is significant for understanding the environmental impact of fluorinated organic compounds. Wang et al. (2013) review the transition to safer fluorinated substances, addressing their environmental releases, persistence, and potential human and environmental risks. This research context is crucial for compounds with fluorobenzyl groups, as understanding their behavior in the environment can guide the development of safer chemicals (Wang et al., 2013).
Carboxylic Acids in Biological Systems
Understanding the interaction of carboxylic acids with biological systems is essential for designing molecules with desirable properties. Jarboe et al. (2013) review the inhibition of biocatalysts by saturated, straight-chain carboxylic acids, highlighting the importance of cell membrane properties and internal pH on microbial tolerance. This review offers insights into how carboxylic acid functionality in molecules like "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid" can influence biological systems, informing strategies to enhance microbial robustness in biotechnological applications (Jarboe et al., 2013).
Propriétés
IUPAC Name |
(2S,4R)-4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFGLMRAXULKI-RISCZKNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375997 |
Source


|
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959579-52-3 |
Source


|
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














